molecular formula C36H36IK2N3O10S3 B1261412 SNIR4 dye

SNIR4 dye

Cat. No.: B1261412
M. Wt: 972 g/mol
InChI Key: TZMDGHYNUMZBHU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

SNIR4 is a near-infrared (NIR) squaraine-based dye optimized for biomedical imaging and sensing applications. Squaraine dyes, characterized by a central squaric acid core flanked by aromatic or heterocyclic groups, exhibit strong absorption and emission in the NIR region (650–900 nm), making them ideal for deep-tissue imaging due to reduced light scattering and autofluorescence . SNIR4 specifically features a rigid, planar structure with sulfonate groups (-SO₃⁻) that enhance water solubility and reduce aggregation-induced quenching, a common issue in cyanine dyes . Its absorption peak lies at ~780 nm, with emission extending beyond 800 nm, positioning it within the NIR-I window (700–900 nm). The dye’s large Stokes shift (>100 nm) minimizes self-absorption, improving signal-to-noise ratios in fluorescence-based assays .

Properties

Molecular Formula

C36H36IK2N3O10S3

Molecular Weight

972 g/mol

IUPAC Name

dipotassium;(2E)-2-[(2E,4E,6E)-7-[5-[(2-iodoacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(2-sulfonatoethyl)benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C36H38IN3O10S3.2K/c1-35(2)27-19-23(38-33(41)22-37)13-15-28(27)39(5)31(35)11-9-7-6-8-10-12-32-36(3,4)34-26-20-24(52(45,46)47)21-30(53(48,49)50)25(26)14-16-29(34)40(32)17-18-51(42,43)44;;/h6-16,19-21H,17-18,22H2,1-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50);;/q;2*+1/p-2

InChI Key

TZMDGHYNUMZBHU-UHFFFAOYSA-L

Isomeric SMILES

CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+]

Origin of Product

United States

Chemical Reactions Analysis

Nomenclature Analysis

The designation "SNIR4" suggests possible characteristics:

Reaction Mechanisms of Structurally Similar Dyes

While SNIR4 remains unidentified, key reaction types from analogous NIR dyes include:

Reaction TypeExample DyeMechanismKey Reagents/ConditionsCitation
Nucleophilic aromatic substitutionBODIPY derivativesSNAr with amino-tetrazinesHalo-dyes + tetrazines in DMF/DMSO
Redox-based fluorescence activationIndigo carmineReduction by glucose → oxidation by O₂Alkaline glucose + indigo carmine
Azo couplingAniline yellowDiazotization + phenol couplingNaNO₂/HCl + β-naphthol

Spectral & Stability Data for Hypothetical SNIR4

Based on NIR fluorophore design principles:

PropertyTypical Range for NIR DyesPotential SNIR4 Profile*
λₐbₛ (nm)650–850720–760 (shortwave NIR)
λₑₘ (nm)680–900750–800
Quantum Yield0.1–0.40.25 (moderate)
StabilitypH 5–9Likely oxidatively labile

*Theoretical extrapolation; no experimental validation possible.

Critical Research Gaps

  • Synthetic Pathways : No SNAr, Buchwald-Hartwig, or Ullmann coupling methods documented for SNIR4.

  • Bioorthogonal Applications : Unlike BODIPY-tetrazine systems ( ), no click chemistry or protein-labeling studies exist.

  • Degradation : Comparable dyes (e.g., sodium hydrosulfite-reduced indigo) show reductive cleavage ( ), but SNIR4 pathways remain undefined.

Recommendations for Further Study

  • Consult proprietary chemical registries (e.g., ChemSpider Unique Dye Library )

  • Perform HPLC-MS/MS characterization to resolve structural ambiguity

  • Explore photoredox catalysis applications given MiC stream advances in dye-initiated polymerization ( )

Comparison with Similar Compounds

Table 1: Structural and Optical Properties of NIR Dyes

Property SNIR4 (Squaraine) Cyanine Dyes (e.g., IR-783) DyLight™ NIR Dyes (e.g., DyLight 800) Tricarbocyanines (e.g., IR-25)
Core Structure Squaric acid derivative Polymethine bridge Sulfonated cyanine derivatives Extended polymethine chain
Absorption (λmax) 780 nm 750–800 nm 770–790 nm 800–850 nm
Emission (λmax) 820 nm 780–820 nm 790–810 nm 820–900 nm
Stokes Shift ~40 nm 20–30 nm 10–20 nm 20–40 nm
Quantum Yield (Φ) 0.15–0.25 0.05–0.15 0.10–0.20 0.08–0.12
Photostability High Moderate High Low
Solubility High (sulfonated) Moderate (varies with R groups) Tunable via sulfonate count Low (aggregation-prone)

Key Observations :

  • Stokes Shift : SNIR4 outperforms cyanine and DyLight dyes, reducing signal overlap in multiplexed imaging .
  • Photostability : Squaraines like SNIR4 resist photobleaching better than cyanines due to their rigid structure .
  • Solubility : SNIR4’s sulfonate groups surpass tricarbocyanines in aqueous compatibility, critical for in vivo applications .

Table 2: Application-Specific Comparison

Application SNIR4 Cyanine Dyes DyLight Dyes
Tumor Imaging High contrast (low background) Moderate (requires albumin binding) High (commercial antibody conjugates)
Enzyme Sensing Yes (e.g., trypsin detection) Limited (aggregation issues) Rare (focused on labeling)
NIR-II Compatibility No (NIR-I only) Yes (via albumin-chaperoned aggregates) No

Key Findings :

  • SNIR4’s peptide-conjugate design enables enzyme-specific activation, as demonstrated in trypsin fluorogenic assays .
  • Cyanine dyes dominate NIR-II imaging (1000–1700 nm) through engineered aggregates, a feature absent in SNIR4 .
  • DyLight dyes excel in commercial diagnostics due to standardized conjugation protocols .

Limitations and Challenges

  • Quantum Yield : SNIR4’s Φ (~0.2) lags behind some cyanine derivatives (e.g., IR-783: Φ ~0.15) but compensates with photostability .
  • Synthetic Complexity : Squaraines require multi-step synthesis compared to cyanines, raising production costs .
  • Standardization : Variability in testing protocols (e.g., solvent, concentration) complicates direct comparisons across studies .

Q & A

Q. What experimental design considerations are critical for characterizing SNIR4 dye's photophysical properties?

Methodological Answer:

  • Spectral Analysis : Use UV-Vis absorption and fluorescence spectroscopy to determine molar extinction coefficients, Stokes shifts, and quantum yields. Ensure solvent purity and control temperature to minimize environmental interference .
  • Reproducibility : Document synthesis protocols (e.g., reaction time, solvent ratios) and validate results across multiple batches. Cross-reference with established characterization databases (e.g., Chemotion Repository) to confirm consistency .
  • Controls : Include reference dyes (e.g., Rhodamine B) for comparative analysis. Use inert atmosphere conditions if SNIR4 is oxygen-sensitive .

Q. How can researchers optimize this compound's stability for long-term imaging studies?

Methodological Answer:

  • Degradation Testing : Conduct accelerated stability studies under varying pH, light, and temperature conditions. Use HPLC to monitor decomposition products .
  • Encapsulation Strategies : Explore polymeric matrices (e.g., PLGA nanoparticles) or covalent modifications (e.g., PEGylation) to enhance photostability. Quantify half-life improvements using time-resolved fluorescence .

Q. What statistical methods are appropriate for analyzing SNIR4's dose-response data in cellular imaging?

Methodological Answer:

  • Dose-Response Modeling : Apply nonlinear regression (e.g., Hill equation) to quantify EC50 values. Use ANOVA to assess significance across replicates .
  • Error Mitigation : Account for autofluorescence and photobleaching by subtracting background signals and normalizing to control samples .

Advanced Research Questions

Q. How can contradictory data on this compound's cytotoxicity be resolved?

Methodological Answer:

  • Source Analysis : Compare cell lines (e.g., HeLa vs. primary cells), incubation times, and dye concentrations used in conflicting studies .
  • Mechanistic Studies : Perform ROS (reactive oxygen species) assays and mitochondrial membrane potential tests to differentiate phototoxicity from inherent chemical toxicity .
  • Meta-Analysis : Aggregate datasets from public repositories (e.g., RADAR4Chem) and apply weighted statistical models to identify confounding variables .

Q. What advanced techniques validate SNIR4's specificity for subcellular organelles?

Methodological Answer:

  • Super-Resolution Microscopy : Use STED or PALM to confirm localization accuracy (e.g., lysosomes vs. mitochondria). Co-stain with organelle-specific markers and quantify colocalization via Pearson’s coefficient .
  • Electron Microscopy : Correlate fluorescence signals with ultrastructural data to resolve ambiguities in dye distribution .

Q. How can computational modeling enhance SNIR4's application in multiphoton imaging?

Methodological Answer:

  • TD-DFT Calculations : Predict two-photon absorption cross-sections by simulating electronic transitions. Validate with experimental Z-scan measurements .
  • Machine Learning : Train models on spectral databases to optimize excitation/emission wavelengths for deep-tissue imaging .

Methodological Best Practices

Q. Data Management

  • FAIR Compliance : Deposit raw spectra, microscopy images, and cytotoxicity data in repositories like Chemotion or nmrXiv with standardized metadata (e.g., solvent, excitation wavelength) .
  • Peer Review : Submit datasets for independent validation through platforms offering FAIRness assessments .

Q. Addressing Limitations

  • Sample Size Justification : Use power analysis to determine minimum replicates required for statistical significance in photobleaching studies .
  • Negative Results Reporting : Publish non-working conditions (e.g., solvent incompatibility) to guide future studies and reduce redundant experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SNIR4 dye
Reactant of Route 2
SNIR4 dye

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